7-Ethoxy-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-[7-ETHOXY-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring multiple functional groups, including an ether, a furan ring, and a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-ETHOXY-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the construction of the pyrazolo[1,5-c][1,3]benzoxazine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[7-ETHOXY-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
4-[7-ETHOXY-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[7-ETHOXY-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-[7-Methoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-ETHOXYPHENYL)-5-(2-FURYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE: Similar core structure but different substituents.
Uniqueness
The uniqueness of 4-[7-ETHOXY-2-(5-METHYL-2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-ethoxy-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H24N2O4/c1-4-28-22-7-5-6-18-20-14-19(21-13-8-15(2)29-21)25-26(20)24(30-23(18)22)16-9-11-17(27-3)12-10-16/h5-13,20,24H,4,14H2,1-3H3 |
InChI Key |
WCNKEJMSOOHATO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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